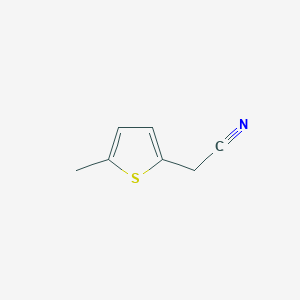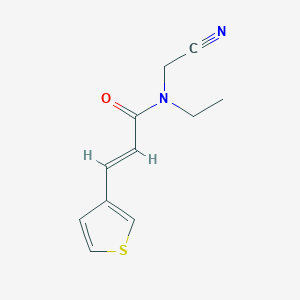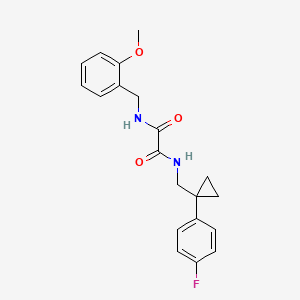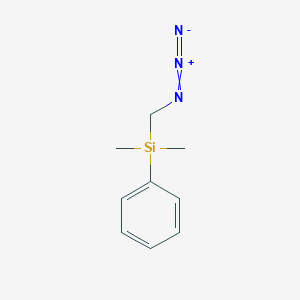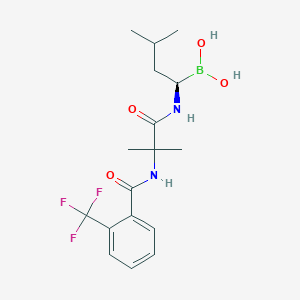
ML604440
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de ML604440 involucra múltiples pasos, comenzando con la preparación de la estructura principal, seguida de la introducción de grupos funcionales. La ruta sintética exacta y las condiciones de reacción son propietarias y no se divulgan públicamente. Se sabe que el compuesto se sintetiza con alta pureza (≥98,0%) y está disponible en diversas cantidades para fines de investigación .
Métodos de Producción Industrial: Los métodos de producción industrial para this compound no están ampliamente documentados. El compuesto se produce típicamente en laboratorios especializados bajo condiciones controladas para garantizar su alta pureza y eficacia. El proceso de producción involucra el uso de técnicas avanzadas de síntesis química y rigurosas medidas de control de calidad .
Análisis De Reacciones Químicas
Tipos de Reacciones: ML604440 principalmente experimenta reacciones de sustitución debido a la presencia de grupos funcionales reactivos en su estructura. El compuesto es estable en condiciones de laboratorio estándar y no se somete fácilmente a reacciones de oxidación o reducción .
Reactivos y Condiciones Comunes: La síntesis y las reacciones que involucran this compound típicamente utilizan reactivos como el dimetilsulfóxido (DMSO) para la solubilización y diversos solventes orgánicos para la purificación. El compuesto es soluble en DMSO a una concentración de 100 miligramos por mililitro .
Principales Productos Formados: Los principales productos formados a partir de reacciones que involucran this compound son típicamente derivados con grupos funcionales modificados. Estos derivados se utilizan para estudiar la actividad biológica del compuesto y sus potenciales aplicaciones terapéuticas .
Aplicaciones Científicas De Investigación
ML604440 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Utilizado como un compuesto de herramienta para estudiar la inhibición de la subunidad beta 1i (LMP2) del proteasoma y sus efectos en las vías de degradación de proteínas
Biología: Empleado en la investigación de enfermedades autoinmunes, donde ayuda a dilucidar el papel del proteasoma en la función de las células inmunitarias y la inflamación
Medicina: Investigado por sus potenciales aplicaciones terapéuticas en el tratamiento de enfermedades autoinmunes como la colitis experimental y la encefalomielitis autoinmune experimental
Industria: Utilizado en el desarrollo de nuevos agentes terapéuticos que se dirigen al proteasoma para el tratamiento de diversas enfermedades
Mecanismo De Acción
ML604440 ejerce sus efectos inhibiendo específicamente la subunidad beta 1i (LMP2) del proteasoma. Esta inhibición interrumpe la función normal del proteasoma, lo que lleva a la acumulación de proteínas mal plegadas y a la modulación de las respuestas inmunitarias . Se ha demostrado que el compuesto no tiene un efecto significativo en la expresión superficial de las moléculas del complejo mayor de histocompatibilidad de clase I o en la secreción de interleucina-6 . Además, this compound no afecta significativamente la diferenciación de las células T ayudantes vírgenes en células T ayudantes 17 .
Comparación Con Compuestos Similares
ML604440 es único en su inhibición específica de la subunidad beta 1i (LMP2) del proteasoma. Compuestos similares incluyen:
Propiedades
IUPAC Name |
[(1R)-3-methyl-1-[[2-methyl-2-[[2-(trifluoromethyl)benzoyl]amino]propanoyl]amino]butyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24BF3N2O4/c1-10(2)9-13(18(26)27)22-15(25)16(3,4)23-14(24)11-7-5-6-8-12(11)17(19,20)21/h5-8,10,13,26-27H,9H2,1-4H3,(H,22,25)(H,23,24)/t13-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRZZVDHGNHGNAI-ZDUSSCGKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C(CC(C)C)NC(=O)C(C)(C)NC(=O)C1=CC=CC=C1C(F)(F)F)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B([C@H](CC(C)C)NC(=O)C(C)(C)NC(=O)C1=CC=CC=C1C(F)(F)F)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BF3N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-fluorophenyl)acetamide](/img/structure/B2418706.png)
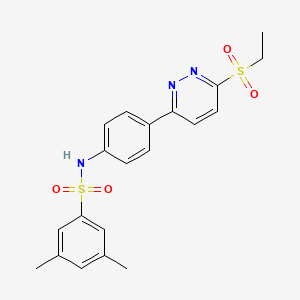


![4-acetamido-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide](/img/structure/B2418710.png)

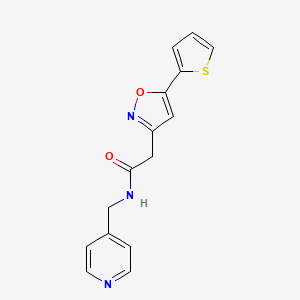
![(E)-N-(8H-indeno[1,2-d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2418714.png)
![5-chloro-N-[2-(4-phenylpiperazin-1-yl)ethyl]thiophene-2-sulfonamide](/img/structure/B2418716.png)
![5-bromo-N-[2-(thiophene-3-amido)phenyl]furan-2-carboxamide](/img/structure/B2418719.png)
